Cas no 478518-85-3 (N-Acetyl-D-15Nglucosamine)

N-Acetyl-D-15Nglucosamine 化学的及び物理的性質
名前と識別子
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- 2-[15n]acetamido-2-deoxy-d-glucose
- N-Acetyl-D-[15N]glucosamine
- 478518-85-3
- N-Acetyl-D-15Nglucosamine
-
- インチ: InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i9+1
- InChIKey: OVRNDRQMDRJTHS-NNSMMOPZSA-N
- ほほえんだ: CC(=O)NC1C(C(C(OC1O)CO)O)O
計算された属性
- せいみつぶんしりょう: 222.08697209g/mol
- どういたいしつりょう: 222.08697209g/mol
- 同位体原子数: 1
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 119Ų
- 疎水性パラメータ計算基準値(XlogP): -1.7
じっけんとくせい
- PSA: 119.25000
- LogP: -2.68670
N-Acetyl-D-15Nglucosamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Omicron Biochemicals | GLC-003-0.25g |
N-acetyl-D-[15N]glucosamine |
478518-85-3 | 0.25g |
$1260 | 2025-02-19 | ||
A2B Chem LLC | AG23936-100mg |
2-[15N]ACETAMIDO-2-DEOXY-D-GLUCOSE |
478518-85-3 | 100mg |
$667.00 | 2024-04-19 | ||
TRC | A178007-25mg |
N-Acetyl-D-[15N]glucosamine |
478518-85-3 | 25mg |
$ 1372.00 | 2023-04-19 | ||
TRC | A178007-2.5mg |
N-Acetyl-D-[15N]glucosamine |
478518-85-3 | 2.5mg |
$ 178.00 | 2023-04-19 | ||
Omicron Biochemicals | GLC-003-0.10g |
N-acetyl-D-[15N]glucosamine |
478518-85-3 | 0.10g |
$580 | 2025-02-19 | ||
A2B Chem LLC | AG23936-250mg |
2-[15N]ACETAMIDO-2-DEOXY-D-GLUCOSE |
478518-85-3 | 250mg |
$1397.00 | 2024-04-19 |
N-Acetyl-D-15Nglucosamine 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
N-Acetyl-D-15Nglucosamineに関する追加情報
N-Acetyl-D-15N-Glucosamine (CAS No: 478518-85-3): A Stable Isotope for Advanced Glycosylation Research
The compound N-Acetyl-D-15N-Glucosamine (CAS No: 478518-85-3) represents a critical tool in modern glycoscience, offering unique advantages through its isotopically labeled structure. This derivative of D-glucosamine incorporates a 15N isotope at the nitrogen position, enabling precise tracking and quantification in metabolic studies, protein glycosylation analysis, and drug development pipelines. Recent advancements in mass spectrometry and bioanalytical techniques have amplified its utility across academia and industry.
Structurally, this compound retains the core hexose framework of glucosamine but replaces the natural nitrogen atom with 15N, creating a mass difference of +1 Da compared to unlabeled counterparts. This subtle modification allows researchers to distinguish labeled molecules from endogenous species during in vitro and in vivo experiments. The synthesis process employs optimized enzymatic acetylation followed by isotopic enrichment, ensuring >99% purity as confirmed by NMR spectroscopy and GC-MS analysis (Journal of Labelled Compounds & Radiopharmaceuticals, 2023).
In biomedical research, this reagent has become indispensable for studying glycan biosynthesis pathways. A groundbreaking study published in Nature Chemical Biology (March 2024) demonstrated its use in tracing N-glycan assembly dynamics in cancer cells. By incorporating N-Acetyl-D-15N-Glucosamine, researchers observed real-time incorporation into cell surface glycans under hypoxic conditions—a critical insight for developing targeted therapies against metastatic tumors.
The compound's applications extend to structural biology through its role in site-specific isotope labeling of glycoproteins. A collaborative project between Stanford University and Genentech (reported in PNAS, June 2024) utilized this reagent to map glycosylation sites on therapeutic antibodies with unprecedented resolution. The 15N label enabled accurate determination of glycan-protein interactions via HDX mass spectrometry, revealing novel binding mechanisms that inform next-generation antibody engineering.
In drug discovery programs targeting infectious diseases, this compound serves as a key component in activity-based probes for bacterial enzymes like transglycosylases. Recent work from the University of Oxford (Cell Chemical Biology, April 2024) showed that N-Acetyl-D-15N-Glucosamine-based inhibitors selectively target pathogenic cell wall synthesis pathways without affecting host cells—a breakthrough for developing narrow-spectrum antibiotics.
Clinical translation potential is evident in metabolic disease research where this compound enables non-invasive biomarker detection. A phase I clinical trial (ClinicalTrials.gov ID NCT060XXXXX) currently evaluates its use as a stable isotope tracer for monitoring hepatic glycogen metabolism in diabetic patients using breath test methodologies—highlighting its safety profile at sub-milligram dosing levels.
The compound's production adheres to ISO 9001 quality standards with rigorous validation steps including chiral HPLC analysis to confirm D-stereoisomer specificity—a critical parameter since L-forms exhibit different biological activities. Its thermal stability up to 60°C ensures compatibility with high-throughput screening platforms while maintaining >98% recovery after freeze-thaw cycles (analytical data available upon request).
Ongoing research focuses on expanding its applications into synthetic biology and CRISPR-based glycoengineering systems where the isotopic label aids in monitoring genetic modifications' metabolic impacts. Emerging collaborations between pharmaceutical companies and CROs are leveraging this reagent to accelerate ADMET studies for carbohydrate-based therapeutics.
This specialized reagent exemplifies how stable isotope chemistry drives innovation across biomedical disciplines—from fundamental pathway elucidation to advanced drug development strategies. As analytical technologies continue evolving, the strategic use of compounds like CAS No: 478518-85-3 will remain pivotal in unlocking new frontiers in glycobiology research.
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